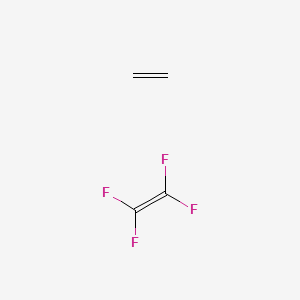
Tefzel
描述
Tefzel, also known as ethylene-tetrafluoroethylene, is a high-performance fluoropolymer resin. It is renowned for its excellent physical toughness, resistance to radiation, chemicals, ultraviolet light, and extreme temperatures. This compound is less dense, tougher, stiffer, and exhibits higher tensile strength and creep resistance compared to other fluoropolymer resins like polytetrafluoroethylene and fluoroethylene-propylene .
准备方法
Tefzel is synthesized through the copolymerization of ethylene and tetrafluoroethylene. The process involves high-pressure polymerization in the presence of a free-radical initiator. The reaction conditions typically include temperatures ranging from 255 to 280 degrees Celsius and pressures up to 30 MPa. Industrial production methods involve melt-extrusion techniques and injection-, compression-, transfer-, rotational-, and blow-molding processes .
化学反应分析
Tefzel undergoes various chemical reactions, including:
Oxidation: this compound is resistant to oxidation due to its fluorine content.
Reduction: It is generally inert to reduction reactions.
Substitution: this compound can undergo substitution reactions, particularly with strong nucleophiles. Common reagents used in these reactions include alkali metals and halogenated compounds.
科学研究应用
Tefzel has a wide range of scientific research applications, including:
Chemistry: Used in the production of chemical-resistant coatings and linings.
Biology: Utilized in biomedical and labware equipment, such as oxygen respirator components, blood analyzer valves, and centrifuge tubes.
Medicine: Employed in the manufacturing of medical devices due to its biocompatibility.
作用机制
Tefzel exerts its effects through its unique molecular structure, which provides exceptional chemical resistance and mechanical strength. The fluorine atoms in the polymer backbone create a strong bond with carbon atoms, resulting in a highly stable and inert material. This stability allows this compound to withstand harsh chemical environments and extreme temperatures .
相似化合物的比较
Tefzel is compared with other fluoropolymers such as:
Polytetrafluoroethylene: this compound is tougher, stiffer, and has higher tensile strength.
Fluoroethylene-propylene: this compound exhibits better creep resistance and mechanical properties.
Perfluoralkoxy: this compound has higher impact strength and dimensional stability.
Ethylene-chlorotrifluoroethylene: This compound offers superior chemical resistance and thermal stability.
This compound’s uniqueness lies in its combination of mechanical toughness, chemical resistance, and ease of processing, making it suitable for a wide range of high-performance applications.
属性
IUPAC Name |
ethene;1,1,2,2-tetrafluoroethene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2F4.C2H4/c3-1(4)2(5)6;1-2/h;1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHSJIZLJUFMIFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C.C(=C(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4F4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25038-71-5, 111939-51-6 | |
| Record name | Ethylene-tetrafluoroethylene copolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25038-71-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethene, 1,1,2,2-tetrafluoro-, polymer with ethene, alternating | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=111939-51-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
128.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25038-71-5 | |
| Record name | Poly(ethylene-tetrafluoroethylene) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025038715 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethene, 1,1,2,2-tetrafluoro-, polymer with ethene | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Q1: What is the molecular formula of Tefzel?
A1: this compound, being a copolymer, does not have a fixed molecular formula like smaller molecules. Its composition is represented by the ratio of its monomers, tetrafluoroethylene and ethylene.
Q2: What is the molecular weight of this compound?
A2: Similar to the molecular formula, the molecular weight of this compound varies depending on the specific polymerization conditions and the ratio of its monomers.
Q3: Is there any spectroscopic data available for this compound?
A3: Yes, infrared (IR) spectroscopy is frequently employed to characterize this compound. Characteristic peaks can be observed for C-F bonds and C-H bonds, confirming the presence of both tetrafluoroethylene and ethylene units in the copolymer. [, , , , ]
Q4: How does this compound perform under high temperatures?
A4: this compound exhibits good thermal stability, withstanding temperatures up to 150°C. [] Studies show improved thermal resistance after grafting with monomers like styrene, methyl acrylate, and ethyl acrylate. [, ]
Q5: Is this compound resistant to chemicals?
A5: this compound demonstrates excellent chemical resistance to a wide range of chemicals, including acids, bases, and solvents. This property makes it suitable for applications in harsh environments. [, , ]
Q6: How does this compound withstand exposure to radiation?
A6: this compound shows good resistance to radiation, though prolonged exposure can lead to structural changes. Studies using FT-infrared spectroscopy and differential scanning calorimetry revealed alterations in crystallinity and the formation of hydroperoxides and alcohols upon irradiation. []
Q7: What are the typical applications of this compound?
A7: this compound finds use in various applications, including wire and cable insulation, particularly in high-temperature environments like blast furnaces and nuclear control systems. [] It is also utilized in chemical processing equipment, aerospace components, and solar panels due to its desirable combination of properties. [, , , ]
Q8: How does this compound interact with hyperthermal atomic oxygen?
A8: Studies using X-ray photoelectron spectroscopy (XPS) have shown that exposure to hyperthermal atomic oxygen leads to erosion of this compound. This erosion involves the breaking of C-F and C-H bonds, resulting in a decrease in fluorine and carbon content on the this compound surface. The process eventually leaves a graphitic or amorphous carbon-like layer. []
Q9: Does exposure to moisture affect the dielectric properties of this compound?
A9: Yes, moisture adsorption can influence the dielectric properties of this compound. Research indicates an increase in both relative permittivity and dissipation factor with increasing moisture content. []
Q10: What are the outgassing products from this compound and their potential impact?
A10: this compound can release outgassing products, especially under vacuum and UV exposure. These products have the potential to deposit on sensitive surfaces in spacecraft, potentially affecting thermal control surfaces. [, ]
Q11: How is this compound employed in solar energy applications?
A11: this compound sheets offer a lightweight and flexible alternative to tempered glass in solar panel construction. [] Their high transmissivity contributes to enhanced solar panel efficiency.
Q12: Can this compound be used in biomedical applications?
A12: Research explores the use of this compound in fabricating sombrero-shaped magnetite nanoparticles for potential applications in molecular imaging and detection. [] Additionally, this compound's biocompatibility makes it suitable for certain medical devices and components. []
Q13: How is this compound utilized in groundwater monitoring?
A13: this compound's chemical resistance and durability make it suitable for constructing probes used in groundwater monitoring. Its use as a coating for steel tapes with embedded conductors enables the measurement of water level, temperature, pH, and other parameters. []
Q14: Are there any studies on the use of this compound in microfluidics?
A14: Yes, this compound's chemical inertness and compatibility with microfabrication techniques make it a suitable material for microfluidic devices. One study demonstrated its use in constructing a sheath-flow cuvette for ultrasensitive laser-induced fluorescence detection in capillary electrophoresis. []
Q15: What are the potential hazards associated with this compound combustion?
A15: While this compound is generally considered a flame-retardant material, combustion can release toxic gases, including hydrogen fluoride (HF) and hydrogen chloride (HCl). []
Q16: Is this compound biodegradable?
A16: this compound is not readily biodegradable, and its disposal should follow appropriate waste management practices. []
Q17: Are there any known alternatives or substitutes for this compound?
A17: Depending on the specific application, several materials can serve as alternatives to this compound. These include other fluoropolymers like Teflon FEP and PFA, as well as high-performance thermoplastics like PEEK and PPS. [, ] The choice of the best alternative depends on factors like required temperature resistance, chemical compatibility, and cost.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-(3-(5,5-Dimethyl-4-oxo-4,5-dihydro-2-furanyl)butoxy)-7H-furo[3,2-g]chromen-7-one](/img/structure/B1215192.png)

![2-[3-(Methylamino)-4-nitrophenoxy]ethanol](/img/structure/B1215194.png)

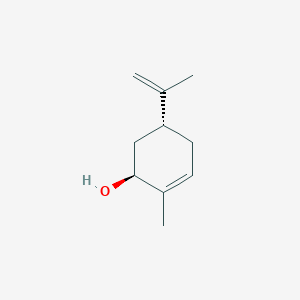
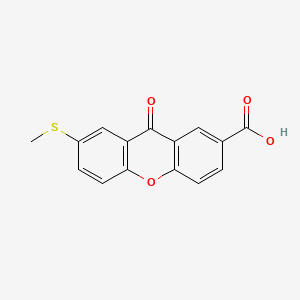
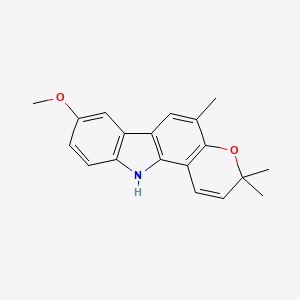
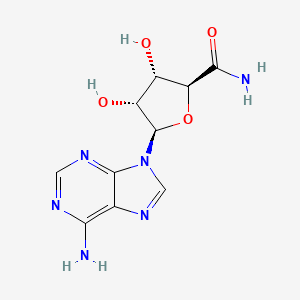
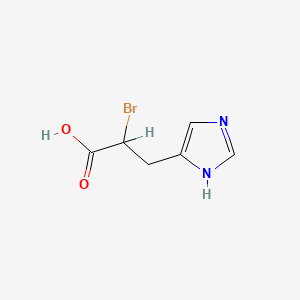




![3-[[3-[2-(7-Chloroquinolin-2-yl)ethenyl]phenyl]-[3-(dimethylamino)-3-oxopropyl]sulfanylmethyl]sulfanylpropanoic acid](/img/structure/B1215215.png)
